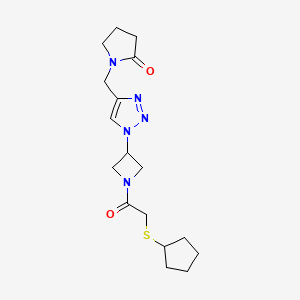
1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H25N5O2S and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : The compound features a triazole ring and a pyrrolidinone moiety, which are known for their biological activity.
- Substituents : The presence of a cyclopentylthioacetyl group enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound has been attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with triazole structures can inhibit various enzymes involved in disease pathways, particularly in cancer and inflammation. For instance, the triazole moiety is known to interact with the active sites of enzymes through hydrogen bonding and hydrophobic interactions .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis. Its mechanism involves modulating inflammatory pathways and cytokine release .
- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that derivatives containing the triazole core exhibit cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The selectivity index (SI) suggests that these compounds may be less toxic to normal cells compared to established chemotherapeutics like Sorafenib .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of similar compounds:
- A study synthesized a series of triazole-containing analogs and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced the anticancer activity, with some analogs showing enhanced potency against HepG2 cells .
- Another investigation focused on the anti-inflammatory properties of triazole derivatives. It was found that these compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | 10 |
| Compound B | A549 | 7.5 | 8 |
| Compound C | MOLT-3 | 6.0 | 9 |
| Compound D | HL-60 | 4.5 | 12 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Table 2: Inflammatory Marker Inhibition
| Compound Name | Cytokine Target | % Inhibition at 10 µM |
|---|---|---|
| Compound A | TNF-alpha | 75% |
| Compound B | IL-6 | 65% |
| Compound C | IL-1β | 70% |
Properties
IUPAC Name |
1-[[1-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c23-16-6-3-7-20(16)8-13-9-22(19-18-13)14-10-21(11-14)17(24)12-25-15-4-1-2-5-15/h9,14-15H,1-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPCZPXSKYXXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














